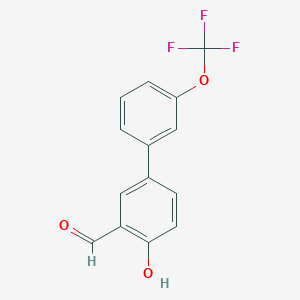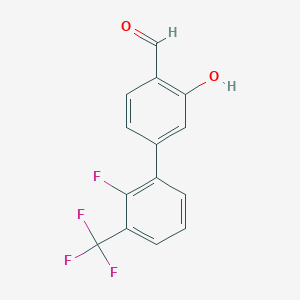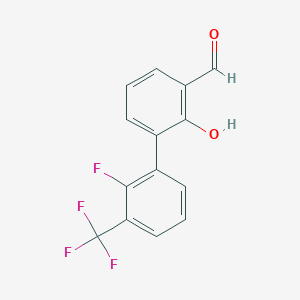
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% (2F3MOP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and acetone, and has a melting point of around 95°C. 2F3MOP has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymers and nanomaterials. In addition, 2F3MOP has been used in the development of new drugs and in the study of enzyme structure and function.
科学研究应用
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has a variety of applications in scientific research. It has been used in the development of new drugs, such as anti-cancer agents, and in the study of enzyme structure and function. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials, such as polymers, copolymer and nanomaterials.
作用机制
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of signals between nerve cells. By inhibiting AChE, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% increases the amount of acetylcholine in the brain, which can have a variety of effects, including improved memory and learning.
Biochemical and Physiological Effects
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve memory and learning, as well as to reduce anxiety and depression. In addition, 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to reduce the risk of stroke, heart attack, and other cardiovascular diseases.
实验室实验的优点和局限性
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized in the laboratory. In addition, it is soluble in organic solvents and has a relatively low melting point. However, there are some limitations to its use in laboratory experiments. It is not stable in aqueous solutions and is easily hydrolyzed, and it can be toxic in large doses.
未来方向
There are a number of potential future directions for research on 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%. These include further investigations into its biochemical and physiological effects, as well as its potential use in the development of new drugs and in the study of enzyme structure and function. In addition, further research could be done to explore its potential use in the synthesis of various compounds, such as 1,2,4-triazolo[1,5-a]pyridine and 1,2,4-triazolo[1,5-a]pyrimidine, as well as in the preparation of a variety of organic materials. Finally, further research could be done to explore the potential use of 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% in the treatment of various diseases, such as cancer, Alzheimer’s, and Parkinson’s.
合成方法
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95% is synthesized by a process known as Friedel-Crafts acylation. This involves the reaction of a phenol with an acid chloride, such as trifluoroacetic acid chloride, in the presence of a Lewis acid, such as aluminum chloride. The reaction produces a phenol with an acyl group attached, which is then reacted with a base, such as potassium hydroxide, to form 2-Formyl-4-(3-trifluoromethoxyphenyl)phenol, 95%.
属性
IUPAC Name |
2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-3-1-2-9(7-12)10-4-5-13(19)11(6-10)8-18/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDZZOUMUADSFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685333 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1111129-39-5 |
Source


|
| Record name | 4-Hydroxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378874.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)


